N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both an acetylamino group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring through a click chemistry reaction, which is known for its efficiency and high yield . The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final step involves the acetylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the acetylamino group can produce primary amines .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of both an acetylamino group and a tetrazole ring allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H24N6O2/c1-14(25)20-15-6-5-7-16(10-15)21-17(26)11-18(8-3-2-4-9-18)12-24-13-19-22-23-24/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
HATTVOPIQMEUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.